2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
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Description
2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3OS and its molecular weight is 383.89. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antitumor Applications
The compound 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide and its derivatives have been extensively researched for their potential applications in medical and pharmaceutical sciences. These applications primarily focus on their antibacterial and antitumor activities.
Antibacterial Activity
The synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and also 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives has shown significant antibacterial activity. These compounds were synthesized from a common intermediate and demonstrated effectiveness against bacterial strains, highlighting their potential as antibacterial agents (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019).
Antitumor Activity
Research into 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings has provided insight into the antitumor potential of these compounds. They were evaluated for their antitumor activity in vitro against a wide range of human tumor cell lines, showcasing considerable anticancer activity against certain cancer cell lines. This evaluation underlines the promise of these derivatives in cancer therapy (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Synthesis and Evaluation for Drug Precursors
The synthesis of drug precursors involving derivatives of this compound has been explored. For instance, the determination of acidity constants of newly synthesized acetamide derivatives through UV spectroscopic studies suggests their utility in drug development and the potential for further pharmacological applications (M. Duran, M. Canbaz, 2013).
Structural Analysis for Drug Design
Structural analysis of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides has provided valuable insights into the molecular interactions and 3-D arrangements of these compounds. Such detailed structural information is crucial for understanding the biological activity of these molecules and for the design of new drugs with enhanced efficacy (N. Boechat et al., 2011).
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(5-phenyl-1-prop-2-enylimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c1-2-11-24-18(15-7-4-3-5-8-15)13-22-20(24)26-14-19(25)23-17-10-6-9-16(21)12-17/h2-10,12-13H,1,11,14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYZSZUFHSXQGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.